1-(benzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide
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Overview
Description
1-(Benzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide can be achieved through several routes. One common method involves the N-sulfonylation of piperidine derivatives with benzenesulfonyl chloride. This reaction typically requires a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The reaction is carried out in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include phosphorus pentachloride for the conversion to sulfonyl chloride and phosphorus pentoxide for dehydration reactions.
Scientific Research Applications
1-(Benzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial, antitumor, and antiviral activities.
Industry: The compound is used in the production of coatings and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This inhibition can lead to a range of biological effects, including antibacterial and antitumor activities .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide can be compared with other sulfonamide derivatives such as:
Benzenesulfonic acid: Known for its strong acidity and use in the synthesis of sulfonamides.
Benzenesulfinic acid: Used in various organic synthesis reactions.
Sulfonyl chlorides: Common intermediates in the synthesis of sulfonamides. The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-15-6-4-5-7-15)14-10-12-19(13-11-14)23(21,22)16-8-2-1-3-9-16/h1-3,8-9,14-15H,4-7,10-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVLHBHVBKDFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728024 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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